3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid
CAS No.:
Cat. No.: VC20143558
Molecular Formula: C9H14N2O4S
Molecular Weight: 246.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O4S |
|---|---|
| Molecular Weight | 246.29 g/mol |
| IUPAC Name | 3-[(1-ethylpyrazol-3-yl)methylsulfonyl]propanoic acid |
| Standard InChI | InChI=1S/C9H14N2O4S/c1-2-11-5-3-8(10-11)7-16(14,15)6-4-9(12)13/h3,5H,2,4,6-7H2,1H3,(H,12,13) |
| Standard InChI Key | USIYXXTTXCDFNU-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=N1)CS(=O)(=O)CCC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates a 1-ethylpyrazole ring linked via a methylsulfonyl group to a propanoic acid moiety. The pyrazole ring’s nitrogen atoms at positions 1 and 2 contribute to its aromaticity, while the ethyl group at N1 enhances lipophilicity. The sulfonyl group (-SO-) and terminal carboxylic acid (-COOH) introduce polar and acidic functionalities, influencing solubility and reactivity .
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.29 g/mol |
| IUPAC Name | 3-[(1-ethylpyrazol-3-yl)methylsulfonyl]propanoic acid |
| SMILES | O=C(O)CCS(=O)(=O)Cc1nn(C(C)C)c1 |
| InChI Key | USIYXXTTXCDFNU-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct peaks for the pyrazole ring protons (δ 6.5–7.5 ppm), sulfonyl group (δ 3.2–3.8 ppm), and carboxylic acid (δ 12–13 ppm). Mass spectrometry (MS) shows a molecular ion peak at m/z 246.1, consistent with the molecular weight . Fourier-transform infrared (FTIR) spectroscopy confirms the presence of sulfonyl (1350–1160 cm) and carboxylic acid (1700 cm) functional groups .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves a multi-step process:
-
Pyrazole Alkylation: 1-Ethyl-1H-pyrazole-3-methanol is alkylated using propargyl bromide to introduce the methylsulfonyl precursor.
-
Sulfonation: Reaction with sulfur trioxide (SO) in dichloromethane yields the sulfonyl intermediate.
-
Oxidation and Acid Formation: Oxidation of the propargyl group to propanoic acid using potassium permanganate (KMnO) completes the synthesis .
Table 2: Key Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | Propargyl bromide, KCO, DMF | 75 |
| 2 | Sulfonation | SO, CHCl, 0°C | 82 |
| 3 | Oxidation | KMnO, HO, 60°C | 68 |
Reactivity and Derivatives
The carboxylic acid group enables esterification and amide formation, while the sulfonyl group participates in nucleophilic substitutions. For example, coupling with amines generates sulfonamide derivatives, which are explored for enhanced bioavailability .
Biological and Pharmacological Relevance
Enzyme Inhibition
Pyrazole sulfonates exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), making them candidates for anti-inflammatory therapies. Molecular docking studies suggest the sulfonyl group interacts with COX-2’s hydrophobic pocket, while the carboxylic acid forms hydrogen bonds with Arg120 .
Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. The sulfonyl moiety disrupts bacterial cell membrane integrity, as evidenced by electron microscopy .
Table 3: Pharmacological Data
| Activity | Model System | IC/MIC | Mechanism |
|---|---|---|---|
| COX-2 Inhibition | Human recombinant | 0.45 µM | Competitive inhibition |
| Antibacterial | S. aureus (ATCC 25923) | 32 µg/mL | Membrane disruption |
Analytical and Industrial Applications
Quality Control
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures purity (>98%). X-ray crystallography confirms the planar pyrazole ring and sulfonyl group geometry, with bond angles of 120° for the sulfonyl oxygen atoms .
Industrial Scale-Up
Batch reactors operating at 50 L scale achieve 70% yield with optimized temperature (60°C) and stirring rates. Environmental considerations include recycling dichloromethane via distillation and neutralizing SO residues with aqueous NaOH .
Challenges and Future Directions
Pharmacokinetic Limitations
Despite promising in vitro activity, the compound’s low oral bioavailability (15% in rats) and rapid renal clearance (t = 1.2 h) necessitate prodrug strategies. Ester prodrugs, such as the ethyl ester derivative, improve absorption by 40% .
Emerging Applications
Ongoing research explores its use in metal-organic frameworks (MOFs) for gas storage and as a corrosion inhibitor in acidic environments. Quantum mechanical calculations predict strong adsorption on iron surfaces, reducing corrosion rates by 85% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume